(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
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Description
(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O4 and its molecular weight is 372.344. The purity is usually 95%.
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Biological Activity
(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Functional Groups : A pyrrolidine ring, a carboxamide group, and a trifluoromethyl ketone.
- Molecular Formula : C15H16F3N1O4
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes related to lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against several pathogens, including bacteria and fungi .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial effects against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be in the range of 10–50 µg/mL.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines in cell lines stimulated with lipopolysaccharides (LPS), suggesting a potential application in inflammatory diseases.
Study 1: NAPE-PLD Inhibition
A study focused on the structure–activity relationship (SAR) of similar compounds indicated that modifications in the molecular structure could significantly enhance inhibitory activity against NAPE-PLD. The most potent derivatives showed IC50 values in the nanomolar range .
Study 2: Antimicrobial Efficacy
In an experimental setup involving various pathogens, the compound was tested alongside standard antibiotics. The results indicated that it could act synergistically with existing antibiotics to enhance efficacy against resistant strains .
Data Tables
Activity Type | Pathogen/Condition | MIC/Effect |
---|---|---|
Antimicrobial | Escherichia coli | 20 µg/mL |
Antimicrobial | Staphylococcus aureus | 30 µg/mL |
Anti-inflammatory | LPS-stimulated macrophages | Reduced cytokine production |
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-25-13-6-5-11(10-14(13)26-2)21-16(24)12-4-3-8-22(12)9-7-15(23)17(18,19)20/h5-7,9-10,12H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHYYRCAGGGOY-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.